N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide
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Overview
Description
N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitro group, an acetamide group, and a bulky 2,4,4-trimethylpentan-2-yl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide typically involves the nitration of a suitable precursor followed by acylation. One common method involves the nitration of 2-[(2,4,4-trimethylpentan-2-yl)oxy]phenylamine to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The bulky 2,4,4-trimethylpentan-2-yl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- N-(2,4,4-trimethylpentan-2-yl)acetamide
Uniqueness
N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide is unique due to the presence of both a nitro group and an acetamide group, which confer distinct chemical reactivity and potential biological activity. The bulky 2,4,4-trimethylpentan-2-yl group further differentiates it from other similar compounds by affecting its steric and electronic properties.
Properties
CAS No. |
144205-34-5 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
N-[5-nitro-2-(2,4,4-trimethylpentan-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O4/c1-11(19)17-13-9-12(18(20)21)7-8-14(13)22-16(5,6)10-15(2,3)4/h7-9H,10H2,1-6H3,(H,17,19) |
InChI Key |
XTUABMMFNJJQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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